Cas no 1824445-17-1 (Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate)

Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate is a heterocyclic compound combining a thiophene core with a piperidine moiety, offering versatile reactivity for synthetic applications. Its structure features a carboxylate ester at the 2-position of the thiophene ring and a piperidine substituent at the 3-position, enabling functionalization at multiple sites. This compound is particularly useful in medicinal chemistry and materials science due to its potential as a building block for bioactive molecules or conjugated systems. The ester group allows further derivatization, while the piperidine ring contributes to solubility and binding interactions. Its balanced lipophilicity and structural rigidity make it a valuable intermediate in targeted synthesis.
Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate structure
1824445-17-1 structure
Product name:Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
CAS No:1824445-17-1
MF:C11H15NO2S
Molecular Weight:225.30730175972
CID:6492986
PubChem ID:130021124

Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-1868021
    • 1824445-17-1
    • methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
    • Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
    • インチ: 1S/C11H15NO2S/c1-14-11(13)10-8(5-7-15-10)9-4-2-3-6-12-9/h5,7,9,12H,2-4,6H2,1H3
    • InChIKey: IWFUIVMLPIUUJF-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)OC)C1CCCCN1

計算された属性

  • 精确分子量: 225.08234989g/mol
  • 同位素质量: 225.08234989g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 235
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.6Ų
  • XLogP3: 2

Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1868021-2.5g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
2.5g
$4728.0 2023-09-18
Enamine
EN300-1868021-0.1g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
0.1g
$2123.0 2023-09-18
Enamine
EN300-1868021-0.05g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
0.05g
$2026.0 2023-09-18
Enamine
EN300-1868021-5g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
5g
$6996.0 2023-09-18
Enamine
EN300-1868021-10.0g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
10g
$10375.0 2023-06-03
Enamine
EN300-1868021-1.0g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
1g
$2412.0 2023-06-03
Enamine
EN300-1868021-0.25g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
0.25g
$2220.0 2023-09-18
Enamine
EN300-1868021-1g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
1g
$2412.0 2023-09-18
Enamine
EN300-1868021-10g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
10g
$10375.0 2023-09-18
Enamine
EN300-1868021-5.0g
methyl 3-(piperidin-2-yl)thiophene-2-carboxylate
1824445-17-1
5g
$6996.0 2023-06-03

Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate 関連文献

Methyl 3-(piperidin-2-yl)thiophene-2-carboxylateに関する追加情報

Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate (CAS No. 1824445-17-1): A Comprehensive Overview

Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate, identified by the CAS number 1824445-17-1, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of heterocyclic derivatives, featuring a thiophene core conjugated with a piperidine moiety. The structural arrangement of these functional groups imparts unique chemical and pharmacological properties, making it a valuable scaffold for developing novel therapeutic agents.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is well-documented for its role in various bioactive molecules. Its ability to participate in π-stacking interactions and hydrogen bonding makes it a versatile component in medicinal chemistry. In contrast, the piperidine ring, a six-membered nitrogen-containing heterocycle, is frequently incorporated into drugs due to its favorable pharmacokinetic properties and ability to modulate biological targets. The combination of these two moieties in Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate creates a promising structure for further exploration.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of thiophene-piperidine hybrids as pharmacophores. These studies suggest that such compounds can exhibit enhanced binding affinity and selectivity towards target enzymes and receptors. For instance, virtual screening campaigns have identified Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate as a lead candidate for inhibiting enzymes involved in inflammatory pathways. This aligns with the growing interest in developing anti-inflammatory therapeutics that target novel molecular mechanisms.

In vitro studies have begun to elucidate the mechanistic aspects of Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate. Initial experiments indicate that it interacts with specific proteins through both hydrophobic and electrostatic interactions. The piperidine nitrogen atom, in particular, has been shown to form hydrogen bonds with polar residues on the target protein surface, enhancing binding stability. Additionally, the thiophene ring's aromatic system contributes to π-stacking interactions, further reinforcing the compound's binding affinity.

The synthesis of Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate involves multi-step organic transformations that highlight the synthetic versatility of thiophene derivatives. Key steps include cyclization reactions to form the thiophene core, followed by nucleophilic substitution to introduce the piperidine group. The final esterification step yields the desired carboxylate derivative. Recent improvements in synthetic methodologies have enabled higher yields and purities, making it more feasible for large-scale production and further structural optimization.

The pharmacological profile of Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate is currently under investigation in several preclinical studies. Initial findings suggest potential activity against targets relevant to neurological disorders, such as acetylcholinesterase and monoamine oxidase enzymes. These enzymes play critical roles in neurotransmitter metabolism and are implicated in conditions like Alzheimer's disease and depression. The compound's ability to modulate these enzymes could lead to novel therapeutic interventions.

Moreover, the structural features of Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate make it an attractive candidate for developing orally bioavailable drugs. The balance between lipophilicity and polar surface area ensures good solubility and membrane permeability, which are essential for effective oral administration. Pharmacokinetic studies are ongoing to evaluate its absorption, distribution, metabolism, excretion (ADME) properties and to identify any potential metabolic liabilities.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate. Predictive models have been trained on large datasets of bioactive molecules to identify structural features that correlate with biological activity. These models have successfully predicted potential drug-like properties of Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate, including its binding affinity and selectivity profiles.

In conclusion, Methyl 3-(piperidin-2-yl)thiophene-2-carboxylate (CAS No. 1824445-17-1) represents a compelling example of how combining heterocyclic scaffolds can yield novel bioactive compounds with therapeutic potential. Its unique structural features, combined with recent advancements in computational chemistry and synthetic methodologies, position it as a valuable asset in pharmaceutical research. As further studies continue to uncover its pharmacological properties, this compound holds promise for contributing to the development of next-generation therapeutics.

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